

The Discovery and Synthesis of (S)-3-Carboxy-4-hydroxyphenylglycine: A Technical Guide

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Compound of Interest

Compound Name: (S)-3C4HPG

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For Researchers, Scientists, and Drug Development Professionals

(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG), a substituted phenylglycine derivative, has emerged as a valuable pharmacological tool for investigating the complex roles of metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of (S)-3C4HPG, tailored for professionals in the fields of neuroscience and drug development.

Discovery and Natural Occurrence

(S)-3-Carboxy-4-hydroxyphenylglycine is a naturally occurring amino acid that has been identified in plant species such as *Reseda lutea* (mignonette) and bulbs of *Iris tingitana* var. Wedgewood.^[1] Its initial discovery was rooted in the exploration of non-proteinogenic amino acids from natural sources. While the precise first isolation and characterization are detailed in specialized phytochemical literature, its significance in neuroscience stems from its later characterization as a ligand for metabotropic glutamate receptors.

Pharmacological Profile: A Dual-Action Ligand

(S)-3C4HPG exhibits a unique pharmacological profile, acting as a mixed antagonist at Group I mGluRs and an agonist at Group II mGluRs. This dual activity allows for the dissection of the physiological and pathological roles of these distinct receptor families.

Quantitative Pharmacological Data

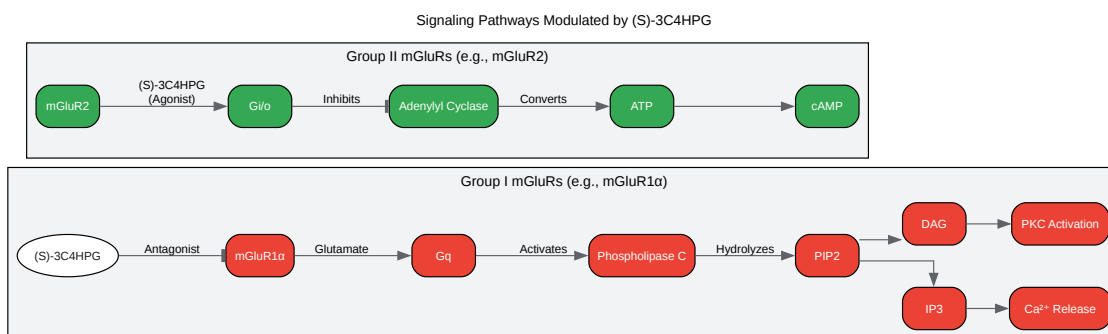
The pharmacological activity of **(S)-3C4HPG** has been characterized in functional assays using baby hamster kidney (BHK) cells stably expressing specific mGluR subtypes.

Receptor Subtype	Activity	Parameter	Value (μM)
mGluR1α	Antagonist	IC50	290 ± 47
mGluR2	Agonist	EC50	97 ± 12
mGluR4	Inactive	-	-

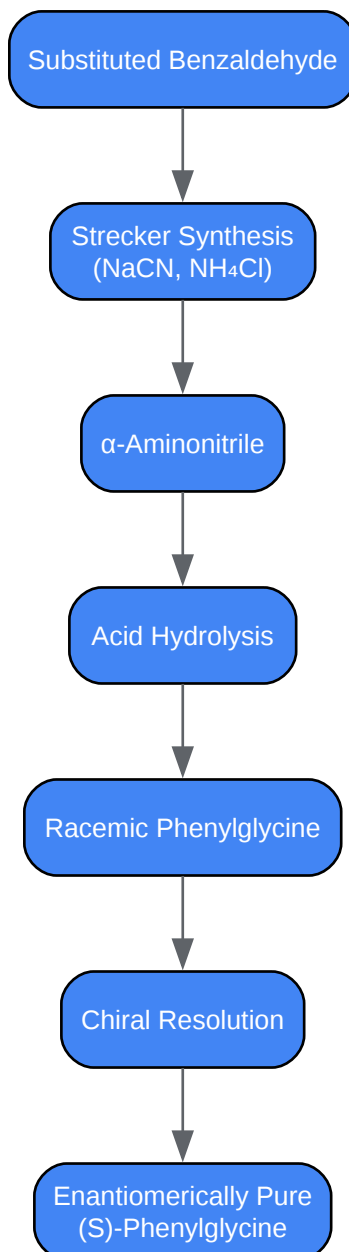
Table 1: Quantitative pharmacological data for (S)-3C4HPG at select metabotropic glutamate receptor subtypes. Data obtained from functional assays in BHK cells.

Signaling Pathways

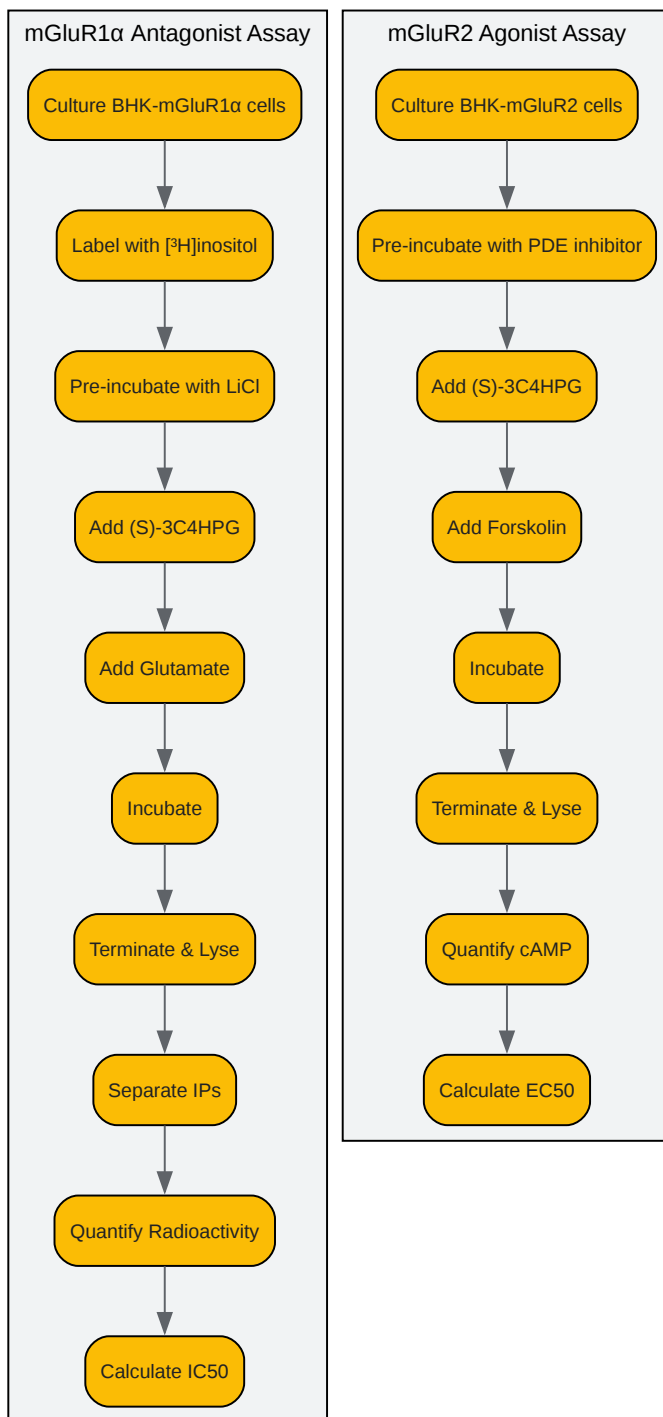
The dual activity of **(S)-3C4HPG** translates to the modulation of distinct intracellular signaling cascades. Its antagonist action at Group I mGluRs blocks the Gq-protein-coupled activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Conversely, its agonist activity at Group II mGluRs activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.



General Synthetic Workflow for Phenylglycine Derivatives



Experimental Workflow for Pharmacological Characterization

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References

- 1. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
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